2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid . Another method involves the hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst .Scientific Research Applications
1. Use in Organic Chemistry
- Application : 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry .
- Method : It’s used in the oxidations of sulfur compounds using hydrogen peroxide .
- Results : It competitively inhibits alcohol dehydrogenase .
2. Use in the Manufacture of Pharmaceuticals
- Application : It is used in the manufacture of certain pharmaceuticals and drug substances .
- Method : The drug fluromer, which is 2,2,2-trifluoro-1-vinyloxyethane, is the vinyl ether of trifluorethanol .
- Results : It is an effective solvent for peptides and proteins, and used for NMR-based protein folding studies .
3. Use in the Synthesis of Agrochemicals
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, are used in the agrochemical industry .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
4. Protein Denaturation
- Application : It is used as a protein denaturant .
- Method : By disrupting the native state of a protein, it can help in studying the protein’s structure and function .
- Results : It helps in stabilizing peptide structures .
5. Synthesis of Derivatives
- Application : It is used in the synthesis of its derivatives .
- Method : One such derivative is 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one .
- Results : These derivatives can have various applications in different fields .
6. Nucleophilic Peptide Arylation
- Application : It is used as a solvent to control nucleophilic peptide arylation .
- Method : The S_NAr arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
- Results : It significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXPSRNKBTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385232 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol | |
CAS RN |
128816-77-3 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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